1-Bromo-3-methylhexane
CAS No.: 75854-66-9
Cat. No.: VC17654030
Molecular Formula: C7H15Br
Molecular Weight: 179.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75854-66-9 |
|---|---|
| Molecular Formula | C7H15Br |
| Molecular Weight | 179.10 g/mol |
| IUPAC Name | 1-bromo-3-methylhexane |
| Standard InChI | InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
| Standard InChI Key | VTHCZPQORQUSGN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)CCBr |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (3S)-1-bromo-3-methylhexane, reflecting its stereochemistry at the third carbon . Common synonyms include 1-Bromo-3-methylhexane, d-1-Bromo-3-methylhexane, and SCHEMBL7869266, as cataloged in chemical databases . Its CAS registry number, 75854-66-9, ensures unambiguous identification across scientific literature and commercial platforms.
Molecular and Structural Descriptors
The compound’s structural formula, , is represented in SMILES notation, highlighting the bromine substituent and chiral center . The InChIKey identifier, VTHCZPQORQUSGN-ZETCQYMHSA-N, facilitates digital referencing and computational modeling . Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.10 g/mol | |
| XLogP3-AA (Partition Coefficient) | 3.8 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 178.03571 Da |
The compound’s hydrophobicity, indicated by its XLogP3-AA value of 3.8, suggests moderate lipid solubility, which is typical for brominated alkanes .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
While experimental data on melting and boiling points are absent in available literature, the compound’s physical behavior can be inferred from analogous bromoalkanes. For instance, its molecular weight and halogenated structure imply a liquid state at room temperature with a density higher than water. The presence of four rotatable bonds contributes to conformational flexibility, potentially influencing its reactivity in substitution reactions .
Spectroscopic Characteristics
Though specific spectral data (e.g., NMR, IR) are not provided in the cited sources, standard analytical techniques for bromoalkanes include:
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Nuclear Magnetic Resonance (NMR): Expected signals include a triplet for the bromine-adjacent methylene group ( 3.3–3.5 ppm) and a multiplet for the chiral center’s methine proton .
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Mass Spectrometry: A molecular ion peak at m/z 178.04 () and fragment ions corresponding to bromide loss () would dominate the spectrum .
Applications and Uses
Organic Synthesis
As an alkyl bromide, 1-bromo-3-methylhexane serves as an electrophilic reagent in:
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Grignard Reactions: Formation of organomagnesium intermediates for carbon-carbon bond construction.
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Suzuki-Miyaura Couplings: Cross-coupling with aryl boronic acids to generate functionalized hydrocarbons.
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